7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde
Description
This compound belongs to the thiopyrano[2,3-d]thiazole family, a class of heterocyclic molecules notable for their fused bicyclic structure containing sulfur and nitrogen atoms. Its specific structure features a 4-(difluoromethoxy)-3-methoxyphenyl substituent at position 7 and a carbaldehyde group at position 4.
Properties
Molecular Formula |
C15H13F2NO4S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde |
InChI |
InChI=1S/C15H13F2NO4S2/c1-21-10-4-7(2-3-9(10)22-14(16)17)11-8(5-19)6-23-13-12(11)24-15(20)18-13/h2-5,8,11,14H,6H2,1H3,(H,18,20) |
InChI Key |
ZYBHTDKTDMNGCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CSC3=C2SC(=O)N3)C=O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-[4-(Difluoromethoxy)-3-Methoxybenzylidene]-4-Thioxo-2-Thiazolidinone
Cycloaddition with Dienophiles
The arylidene intermediate reacts with dienophiles (e.g., cinnamic acid amides) to form the thiopyrano[2,3-d]thiazole scaffold.
-
Conditions : Reflux in glacial acetic acid with hydroquinone.
-
Outcome : Forms the 3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole core with a hydroxymethyl group at position 6.
Oxidation of Hydroxymethyl to Carbaldehyde
The hydroxymethyl group at position 6 is oxidized to a carbaldehyde using robust oxidizing agents.
TEMPO/NaOCl Oxidation
Pyridinium Chlorochromate (PCC) Oxidation
Functionalization with 4-(Difluoromethoxy)-3-Methoxyphenyl
The 4-(difluoromethoxy)-3-methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling at position 7 of the core.
Electrophilic Aromatic Substitution
Direct Coupling During Cycloaddition
The arylidene precursor (5-[4-(difluoromethoxy)-3-methoxybenzylidene]-4-thioxo-2-thiazolidinone) directly incorporates the substituent during the hetero-Diels-Alder reaction, avoiding post-functionalization.
Optimization and Challenges
Stability of Difluoromethoxy Group
The difluoromethoxy group is susceptible to hydrolysis under acidic conditions. Reactions are conducted in anhydrous solvents (e.g., DMF, acetic acid) to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
The compound 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and difluoromethoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential applications in medicinal chemistry:
1. Drug Discovery
- Lead Compound Development : The unique structural features may allow it to serve as a lead compound in developing inhibitors targeting specific enzymes or receptors involved in various diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological evaluation.
- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory activity against phosphodiesterases (PDEs), which are crucial in various physiological processes including inflammation and asthma treatment .
2. Biological Activity
- Anticancer Potential : Compounds with similar structures have shown promise in anticancer research. The thiazole and thiopyran moieties are known to enhance cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar properties.
- Anti-inflammatory Effects : The potential for anti-inflammatory activity is significant, especially considering the role of PDE inhibitors in reducing inflammation. This could lead to therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps including:
- Formation of the thiopyran and thiazole rings.
- Introduction of the difluoromethoxy and methoxy substituents.
- Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies highlight the applications of compounds structurally related to 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde :
Mechanism of Action
The mechanism of action of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Differences
- Metabolic Stability : The difluoromethoxy group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes compared to methoxy or benzyloxy analogs .
- Solubility : The carbaldehyde group confers moderate aqueous solubility (0.5 mg/mL at pH 7.4), whereas carboxymethyl derivatives show higher solubility due to ionization (>5 mg/mL) .
- Bioactivity : While anti-inflammatory activity is common in this class, the target compound’s fluorine atoms may enhance selectivity for cyclooxygenase-2 (COX-2) over COX-1, as suggested by docking studies .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound was compared to known thiopyrano[2,3-d]thiazole inhibitors:
Biological Activity
The compound 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde is a synthetic derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C17H18F2N2O4S
- Molecular Weight : 364.40 g/mol
Structural Features
- The compound features a thiopyrano-thiazole core, which is known for its diverse biological activities.
- The presence of difluoromethoxy and methoxy groups enhances its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiopyrano-thiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) in the low µg/mL range.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde | MRSA | 4 |
| Related Thiopyrano Derivative | E. coli | 8 |
Anticancer Activity
The anticancer potential of this compound has been explored in several in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer).
Case Study: Inhibition of Cancer Cell Lines
In a study assessing the cytotoxic effects of various thiopyrano-thiazole derivatives:
- PC-3 Cell Line : IC50 values ranged from 1.5 to 5 µM.
- MCF-7 Cell Line : IC50 values ranged from 2 to 6 µM.
These results indicate a strong correlation between structural modifications and enhanced anticancer activity.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiopyrano-thiazole derivatives. Key findings include:
- The presence of electron-withdrawing groups (like difluoromethoxy) significantly enhances antimicrobial activity.
- Substituents on the aromatic ring affect the compound's ability to interact with biological targets.
Computational Studies
Computational modeling has been employed to predict the binding affinities of this compound with various biological targets. Molecular docking studies indicate strong interactions with enzymes involved in cancer metabolism.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this thiopyrano[2,3-d]thiazole derivative?
The compound is typically synthesized via a hetero-Diels-Alder reaction using 5-arylidene-4-thioxo-2-thiazolidinones and acrolein as dienophiles. Reflux conditions in glacial acetic acid with hydroquinone as a catalyst (to prevent polymerization of acrolein) yield the thiopyrano[2,3-d]thiazole scaffold. For derivatives with substituted aryl groups, such as 4-(difluoromethoxy)-3-methoxyphenyl, the heterodiene component is modified accordingly .
Q. How is the compound characterized, and what analytical techniques are critical for structural validation?
Characterization involves:
- H/C NMR : To confirm stereochemistry and substituent integration (e.g., methoxy, difluoromethoxy groups).
- LC-MS : For molecular ion validation (e.g., m/z 472.0 [M–1] for a related derivative) .
- Elemental analysis : To verify C, H, N content (e.g., calculated vs. observed values for derivative 4d: C, 55.81 vs. 55.95; H, 2.77 vs. 2.85) .
Q. What preliminary biological activities have been reported for this compound class?
Thiopyrano[2,3-d]thiazole-6-carbaldehydes exhibit antiviral and anticancer activity. For example:
- Anticancer : GI values of 1.26 μM against leukemia cell lines (NCI60 panel) .
- Antiviral : EC = 0.07 μM against EBV (SI = 3279) and EC = 12.6 μM against HCV .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
Key SAR insights:
- Substituent effects : Introducing electron-withdrawing groups (e.g., difluoromethoxy) enhances metabolic stability and target binding. For example, 4d (difluoromethoxy derivative) showed superior anticancer activity compared to benzyloxy analogs .
- Stereochemistry : The rel-(6R,7R) configuration is critical for antiviral activity, as demonstrated by the 3279 selectivity index for EBV inhibition .
Q. What challenges arise in resolving stereochemical ambiguities during synthesis?
The thiopyrano[2,3-d]thiazole core contains multiple stereocenters (C5, C6, C7). X-ray crystallography or NOESY NMR is required to confirm diastereoselectivity. For instance, rel-(5R,6S,7S) configurations in related analogs were validated via crystallographic data .
Q. How do researchers address contradictory bioactivity data across similar derivatives?
Contradictions (e.g., varying EC values for HCV vs. EBV) are resolved through:
- Target-specific assays : Testing against isolated viral enzymes (e.g., HCV NS5B polymerase).
- Cellular uptake studies : Quantifying intracellular concentrations using HPLC-MS .
Q. What computational strategies support the design of analogs with improved pharmacokinetics?
- Molecular docking : To predict binding to carbonic anhydrase IX/XII (validated in related thiopyrano[2,3-d]thiazoles) .
- ADMET modeling : LogP calculations for derivatives with difluoromethoxy groups indicate enhanced blood-brain barrier penetration .
Q. How is the compound’s stability under physiological conditions evaluated?
- Forced degradation studies : Exposure to acidic/basic conditions (e.g., 0.1 M HCl/NaOH) followed by LC-MS to identify degradation products.
- Plasma stability assays : Incubation in human plasma at 37°C to assess hydrolysis of the aldehyde group .
Q. What strategies mitigate poor aqueous solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
